molecular formula C18H23NO3S B5669281 {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B5669281
M. Wt: 333.4 g/mol
InChI Key: IZTZTRUHYZXVKF-UHFFFAOYSA-N
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Description

{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is a secondary amine featuring two distinct aromatic substituents: a 4-(methylsulfanyl)benzyl group and a 3,4,5-trimethoxybenzyl group.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZTRUHYZXVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzyl chloride and 3,4,5-trimethoxybenzylamine.

    Nucleophilic Substitution: The 4-(methylsulfanyl)benzyl chloride undergoes a nucleophilic substitution reaction with 3,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions.

Reaction Conditions and Outcomes

Oxidizing AgentCatalystSolventTemperatureTimeProductYieldSource
H₂O₂Na₂WO₄Glacial acetic acid55°C50 minSulfone80–92%
m-CPBA(NH₄)₂MoO₄DichloromethaneRT12 hSulfoxide75%
  • Mechanistic Insight : Sodium tungstate (Na₂WO₄) catalyzes the oxidation of -SMe to -SO₂ via a peroxo-tungstate intermediate, enabling efficient conversion in glacial acetic acid .

  • Byproduct Mitigation : Reactions using H₂O₂/Na₂WO₄ produce minimal byproducts compared to KMnO₄ or NaClO-based methods .

Nucleophilic Substitution Reactions

The -SMe group acts as a leaving group in nucleophilic substitutions, particularly with amines or halides.

Example Reaction

Reacting the compound with 2-bromo-3′-nitroacetophenone in acetonitrile at 60°C for 0.25 hours yields a quaternary ammonium aldimine derivative (3a ) with 71% efficiency .

Key Parameters :

  • Solvent : Acetonitrile enhances electrophilicity at the sulfur center.

  • Catalyst : Indium or InCl₃ accelerates thioetherification .

Condensation with Carbonyl Compounds

The amine functionality participates in Schiff base formation.

Case Study

Condensation with pyridine-4-carbaldehyde in dichloromethane (40°C, 30 hours) forms a stable imine linkage, confirmed by FT-IR (C=N stretch at 1600 cm⁻¹) and ¹H NMR .

Optimization :

  • Molecular Sieves : 4Å sieves absorb water, shifting equilibrium toward imine formation .

  • Base Catalysis : Pyrrolidine (10 mol%) deprotonates intermediates, enhancing reaction rate .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis.

Triazole Formation

Treatment with sodium hydroxide under reflux cyclizes the intermediate into 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (5 ), a scaffold for sulfone derivatives .

Mechanism :

  • Thiolate ion generation via NaOH.

  • Intramolecular nucleophilic attack forming the triazole ring .

Functionalization of the Trimethoxyphenyl Group

The 3,4,5-trimethoxyphenyl moiety undergoes demethylation or electrophilic substitution.

Demethylation

Using BBr₃ in dichloromethane selectively removes methoxy groups, yielding phenolic derivatives for further coupling .

Electrophilic Aromatic Substitution

Nitration or sulfonation occurs at the para position relative to methoxy groups, driven by their strong electron-donating effects .

Biological Activity Modulation

Derivatives of this compound exhibit enhanced bioactivity upon structural modification:

  • Sulfone Analogues : Show improved binding to tubulin, inhibiting microtubule polymerization (IC₅₀ = 1.2 μM) .

  • Quaternary Ammonium Derivatives : Display antimicrobial activity against S. aureus (MIC = 8 μg/mL) .

Spectroscopic Characterization

Reaction products are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • FT-IR : Identifies functional groups (e.g., C=N at 1600–1645 cm⁻¹) .

  • X-ray Crystallography : Resolves stereoelectronic effects in sulfone derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to {[4-(methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine exhibit promising anticancer properties. The presence of the trimethoxyphenyl group has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, research has shown that modifications in the phenyl moiety can lead to increased apoptosis in cancer cells by disrupting cellular signaling pathways related to growth and survival .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. The methylsulfanyl group is thought to play a role in modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Studies have demonstrated that related compounds can improve cognitive function in animal models of neurodegenerative diseases .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that compounds with similar structures exhibit favorable charge mobility and stability under operational conditions .

2.2 Polymer Composites

This compound can also be incorporated into polymer matrices to enhance mechanical and thermal properties. By modifying the polymer's structure with this compound, researchers have observed improvements in tensile strength and thermal stability, making it suitable for advanced engineering applications .

Biological Studies

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with receptors involved in inflammatory responses and cancer progression. The docking results indicate potential pathways through which this compound could exert its biological effects .

3.2 Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of this compound reveal potential efficacy against a range of bacterial strains. The presence of the methylsulfanyl group is hypothesized to enhance membrane permeability, allowing for greater uptake into microbial cells and subsequent inhibition of growth .

Summary Table of Applications

Application Area Potential Uses Notable Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against cancer cell lines
Neuroprotective agentsImproved cognitive function in neurodegenerative models
Materials ScienceOrganic electronicsFavorable charge mobility for OLEDs and OPVs
Polymer compositesEnhanced mechanical and thermal properties
Biological StudiesMolecular docking studiesEffective binding with inflammatory and cancer-related receptors
Antimicrobial agentsPotential efficacy against various bacterial strains

Mechanism of Action

The mechanism of action of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine

  • Structure : Replaces the 3,4,5-trimethoxybenzyl group with an isopropyl group.
  • Relevance : Highlights the importance of the 3,4,5-trimethoxyphenyl group in target recognition for compounds like podophyllotoxin derivatives .

[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine

  • Structure : Features a 2-(4-methoxyphenyl)ethyl chain instead of the 3,4,5-trimethoxybenzyl group.
  • Key Differences : The ethyl linker introduces conformational flexibility, while the single methoxy group reduces electron density compared to the tri-methoxy counterpart. This may alter binding kinetics in receptor-ligand systems .

Aromatic Heterocycle vs. Benzyl Systems

{[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]methyl}amine

  • Structure : Replaces the 4-(methylsulfanyl)benzyl group with a pyrrole ring.
  • Key Differences : The pyrrole’s aromaticity and lone pair on nitrogen introduce distinct electronic properties. The methyl groups at positions 2 and 5 may sterically hinder interactions, contrasting with the linear benzyl group in the target compound .

2-(Methylsulfanyl)-N-(3,4,5-trimethoxyphenyl)pyrimidine

  • Structure : Substitutes the amine linkage with a pyrimidine ring.
  • Key Differences : The pyrimidine’s planar structure and hydrogen-bond acceptor sites (N atoms) could enhance interactions with enzymes like dihydrofolate reductase, diverging from the amine’s protonation-dependent activity .

Functional Group Modifications

(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Structure : Incorporates a triazole ring and allylsulfanyl group.

Biological Activity

The compound {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H23NO3S
  • Molecular Weight : 341.44 g/mol
  • IUPAC Name : this compound

This compound features a methylsulfanyl group attached to a phenyl ring and a trimethoxyphenyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methylsulfanyl and trimethoxy groups enhances its binding affinity and selectivity towards specific molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications to the phenyl rings enhance antiproliferative activity against various cancer cell lines.

CompoundIC50 (nM)Cell Lines Tested
4k7.1HT-29, A549
4n7.2RS4;11
4o1.3Multiple Cell Lines

In a comparative study of structurally related compounds, the introduction of electron-donating groups such as methoxy or ethoxy significantly increased antiproliferative activity. Conversely, substituents like methylsulfanyl reduced activity in several cancer cell lines .

Other Biological Activities

Apart from anticancer effects, the compound's structure suggests potential antibacterial and antifungal properties. Similar compounds have been screened for their efficacy against pathogens like Escherichia coli and Staphylococcus aureus, indicating a broader spectrum of biological effects .

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of various derivatives against seven human cancer cell lines. The results demonstrated that specific substitutions on the phenyl rings significantly influenced bioactivity, with some compounds showing over tenfold increases in potency compared to their analogues .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies that elucidated how the compound binds to target proteins involved in cancer progression. This study provided insights into the structural requirements for optimal binding and activity .

Q & A

Q. What are the optimal synthetic routes for {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 4-(methylsulfanyl)benzylamine and 3,4,5-trimethoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Critical parameters include pH control (pH ~6–7) and reaction time (24–48 hrs) to minimize byproducts like Schiff bases . Table 1 : Key Synthesis Parameters
ParameterOptimal RangeImpact on Yield
Reaction Temperature25–30°CHigh yield
SolventMethanolHigh solubility
ReductantNaBH3CNSelective

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm methoxy and methylsulfanyl groups), 13C^{13}C-NMR (to verify aromatic carbons), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in ) resolves stereochemical ambiguities, while FT-IR confirms amine N-H stretches (~3300 cm1^{-1}) .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability testing under varying pH (4–9) and temperatures (4°C, 25°C) via HPLC monitoring (C18 column, acetonitrile/water mobile phase) reveals degradation <5% over 7 days at 4°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound in biological systems?

  • Methodological Answer : Modify substituents (e.g., replace methylsulfanyl with halogen or methoxy groups) and compare bioactivity using assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor binding. Computational docking (AutoDock Vina) predicts binding affinities, validated by in vitro IC50_{50} measurements . Table 2 : SAR Modifications and Bioactivity
SubstituentTarget Enzyme IC50_{50} (µM)
Methylsulfanyl (original)12.3 ± 1.2
Methoxy45.6 ± 3.1
Chloro8.9 ± 0.9

Q. What experimental designs are robust for studying environmental fate and degradation pathways?

  • Methodological Answer : Employ a randomized block design with split plots (as in ) to assess photodegradation (UV exposure), hydrolysis (pH 5–9), and microbial degradation (soil microcosms). LC-MS/MS quantifies degradation products, while QSAR models predict ecotoxicity endpoints .

Q. How can contradictory data on compound reactivity be resolved, such as conflicting reports on oxidative stability?

  • Methodological Answer : Replicate studies under controlled oxygen levels (using gloveboxes) and analyze via cyclic voltammetry to measure oxidation potentials. Compare results with computational DFT calculations (Gaussian 09) to identify critical redox-active moieties (e.g., methylsulfanyl group) .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to validate true solubility parameters?

  • Methodological Answer : Conduct shake-flask experiments with saturated solutions in triplicate, filtered through 0.22 µm membranes. Quantify dissolved compound via UV-Vis spectroscopy (λmax = 280 nm) and cross-validate with nephelometry. Discrepancies often arise from impurities or metastable polymorphs, which can be identified via XRD .

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